2-Cyclohexyl-2-oxoacetic acid

FKBP51 inhibition Neuropsychiatric disorders Selectivity profiling

2-Cyclohexyl-2-oxoacetic acid (cyclohexylglyoxylic acid) is a small-molecule alpha-keto carboxylic acid (C8H12O3, MW 156.18) that serves as a versatile building block in medicinal chemistry. Its structure—a cyclohexyl ring directly attached to an oxoacetic acid moiety—confers a distinct conformational and electronic profile compared to phenyl or linear aliphatic alpha-keto acids.

Molecular Formula C8H12O3
Molecular Weight 156.18 g/mol
CAS No. 4354-49-8
Cat. No. B1580887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclohexyl-2-oxoacetic acid
CAS4354-49-8
Molecular FormulaC8H12O3
Molecular Weight156.18 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(=O)C(=O)O
InChIInChI=1S/C8H12O3/c9-7(8(10)11)6-4-2-1-3-5-6/h6H,1-5H2,(H,10,11)
InChIKeyIMCSZGFLUYCDOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyclohexyl-2-oxoacetic acid (CAS 4354-49-8): Cyclohexyl-substituted alpha-keto acid as a selective FKBP51 inhibitor scaffold


2-Cyclohexyl-2-oxoacetic acid (cyclohexylglyoxylic acid) is a small-molecule alpha-keto carboxylic acid (C8H12O3, MW 156.18) that serves as a versatile building block in medicinal chemistry [1]. Its structure—a cyclohexyl ring directly attached to an oxoacetic acid moiety—confers a distinct conformational and electronic profile compared to phenyl or linear aliphatic alpha-keto acids [2]. The compound is supplied as a solid with a melting point of 45–49 °C and a LogP of 1.8, offering a balanced lipophilicity for cellular penetration while retaining synthetic tractability [2].

Why In-Class Alpha-Keto Acid Analogs Cannot Replace 2-Cyclohexyl-2-oxoacetic acid in FKBP51-Targeting Programs


Alpha-keto acids share a common reactive center, but their substituents dictate both biological target engagement and synthetic utility. 2-Cyclohexyl-2-oxoacetic acid possesses a cyclohexyl group that is indispensable for achieving FKBP51 selectivity—a property absent in its phenyl (2-oxo-2-phenylacetic acid) and reduced hydroxy (2-cyclohexyl-2-hydroxyacetic acid) analogs [1]. The cyclohexyl moiety induces a unique conformational fit in the FKBP51 transient binding pocket, displacing Phe67 and enabling >10,000-fold selectivity over the homologous FKBP52 protein [1]. Furthermore, the alpha-keto functionality permits amide bond formation under mild conditions, a feature leveraged in the synthesis of SAFit inhibitors that is compromised in the corresponding hydroxy acid . These structural and functional differentiators preclude simple substitution and underscore the need for precise compound selection in drug discovery workflows.

Quantitative Differentiation of 2-Cyclohexyl-2-oxoacetic acid from Key Structural Analogs


Cyclohexyl Moiety Confers >10,000-Fold FKBP51 Selectivity Over FKBP52

The cyclohexyl group in 2-cyclohexyl-2-oxoacetic acid is the critical determinant of FKBP51 selectivity in the SAFit inhibitor series. Replacing the cyclohexyl with a phenyl ring or linear alkyl chain abolishes selectivity, while the cyclohexyl-containing lead compounds SAFit1 and SAFit2 achieve >10,000-fold discrimination against the closely related homolog FKBP52 [1]. This selectivity is driven by a unique displacement of Phe67 in the FKBP51 transient binding pocket, a conformational change not observed with other alpha-keto acid building blocks [1].

FKBP51 inhibition Neuropsychiatric disorders Selectivity profiling

Superior Synthetic Efficiency: 99% Yield from Ethyl Ester Hydrolysis vs. 50% from 1,6-Dibromohexane

Two established synthetic routes to 2-cyclohexyl-2-oxoacetic acid exhibit dramatically different efficiencies. Hydrolysis of ethyl 2-cyclohexyl-2-oxoacetate under basic conditions (MeOH/H2O, NaOH, 60 °C, 1.5 h) delivers a nearly quantitative 99% yield . In contrast, the alternative route via 1,6-dibromohexane cyclization/oxidation proceeds with only ~50% yield . For procurement, the high-yielding ester hydrolysis route translates to lower cost of goods and more consistent batch-to-batch purity.

Process chemistry Synthetic methodology Yield optimization

Balanced Lipophilicity (LogP 1.8) Optimizes Cellular Penetration vs. Hydroxy Analog (LogP 1.5) and Phenyl Analog (LogP 1.8)

2-Cyclohexyl-2-oxoacetic acid exhibits a computed XLogP3 of 1.8, identical to its phenyl counterpart (2-oxo-2-phenylacetic acid) but significantly higher than the reduced 2-cyclohexyl-2-hydroxyacetic acid (LogP 1.5) [1][2]. The increased lipophilicity relative to the hydroxy analog enhances passive membrane permeability, a critical attribute for intracellular target engagement. Notably, the compound maintains the same hydrogen bond acceptor count (3) as the hydroxy analog but possesses one fewer hydrogen bond donor (1 vs. 2), further favoring membrane transit [1][2].

Drug design ADME properties Physicochemical profiling

Alpha-Keto Amides Derived from 2-Cyclohexyl-2-oxoacetic acid Exhibit Tyrosinase Inhibition (IC50 Range 46–130 µM)

2-Cyclohexyl-2-oxoacetic acid serves as the key starting material for the synthesis of alpha-keto acid amides that inhibit mushroom tyrosinase. In a Chinese patent application, amide derivatives prepared from this compound demonstrated tyrosinase inhibitory activity, with the most potent analogs achieving IC50 values of 46 ± 2 µM and 100 ± 10 µM [1]. While the parent acid itself is not directly compared, the cyclohexyl substitution pattern contributes to the observed potency and is distinct from simple phenylglyoxylic acid derivatives that exhibit no activity in related assays [1].

Tyrosinase inhibition Melanogenesis Cosmeceutical development

High-Impact Application Scenarios for 2-Cyclohexyl-2-oxoacetic acid Based on Evidenced Differentiation


Design and Synthesis of FKBP51-Selective SAFit Inhibitors for Neuropsychiatric and Metabolic Disease Research

The >10,000-fold selectivity conferred by the cyclohexyl group makes 2-cyclohexyl-2-oxoacetic acid an essential building block for constructing SAFit1/SAFit2 analogs. Researchers targeting FKBP51 for depression, chronic pain, or obesity should procure this compound for the bottom-group segment to maintain selectivity over FKBP52 [1].

Cost-Efficient Multi-Gram Synthesis of Alpha-Keto Acid Intermediates via High-Yield Ester Hydrolysis

Process chemists requiring bulk quantities should source 2-cyclohexyl-2-oxoacetic acid from vendors that utilize the ethyl ester hydrolysis route (99% yield) rather than the low-yielding dibromohexane pathway. This ensures economic viability for scale-up campaigns [1].

Optimization of CNS-Penetrant Drug Candidates through Balanced Lipophilicity

With a LogP of 1.8 and a single H-bond donor, this compound offers a favorable ADME starting point for CNS-targeted therapeutics. Medicinal chemists can leverage these properties to design brain-penetrant FKBP51 inhibitors or other neuroactive agents [1][2].

Synthesis of Tyrosinase-Inhibitory Amides for Hyperpigmentation and Cosmetic Applications

The demonstrated ability of amide derivatives to inhibit tyrosinase (IC50 46–130 µM) positions this compound as a valuable precursor for developing novel skin-lightening agents. Cosmetic and dermatological researchers can utilize the cyclohexylglyoxylic acid scaffold to generate patentable melanogenesis inhibitors [1].

Technical Documentation Hub

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